

An In-Depth Technical Guide to 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone

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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**, a molecule of interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, a detailed and validated synthesis protocol, its spectroscopic signature, and explore its potential within the broader context of drug discovery and development. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their laboratory endeavors.

Molecular Identity and Physicochemical Properties

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is an aromatic ketone characterized by a central ethanone core linking a 4-methoxyphenyl group and a 2-methoxyphenoxy moiety. This structure imparts specific chemical characteristics that are crucial for its reactivity and potential biological interactions.

Canonical SMILES: COC1=CC=C(C=C1)C(=O)CO C2=CC=CC=C2OC

This SMILES string provides a machine-readable representation of the molecule's two-dimensional structure, which is foundational for all *in silico* modeling and database searches.

Molecular Structure Diagram:

Caption: 2D structure of **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**.

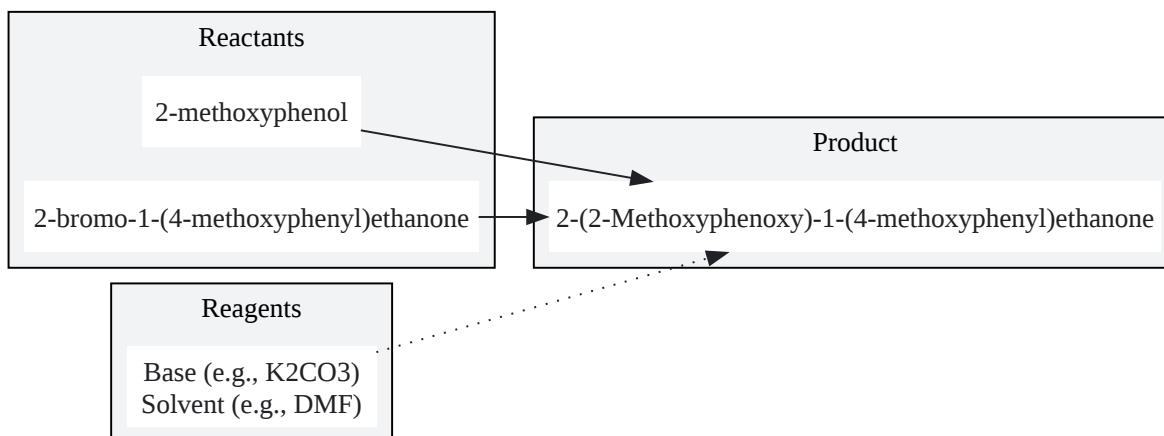
Physicochemical Data Summary:

Property	Value	Source
CAS Number	19513-80-5	[1]
Molecular Formula	C ₁₆ H ₁₆ O ₄	[1]
Molecular Weight	272.3 g/mol	[1]
Boiling Point	436.5°C at 760 mmHg	N/A
Storage Temperature	Room Temperature	[1]

Synthesis Protocol: A Validated Williamson Ether Synthesis Approach

The synthesis of **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone** is efficiently achieved via the Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with a primary alkyl halide.[\[2\]](#) In this specific protocol, 2-methoxyphenol is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-1-(4-methoxyphenyl)ethanone. This results in the formation of the desired ether linkage through an S_n2 mechanism.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Reaction Scheme:



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Caption: Williamson ether synthesis of the target compound.

Step-by-Step Experimental Protocol:

This protocol is adapted from established methodologies for similar syntheses.

Materials:

- 2-bromo-1-(4-methoxyphenyl)ethanone
- 2-methoxyphenol
- Potassium carbonate (K₂CO₃), anhydrous
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq), 2-methoxyphenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
- Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting alkyl halide.
- Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a separatory funnel containing deionized water.
 - Extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers and wash sequentially with saturated aqueous $NaHCO_3$ solution and brine.
- Drying and Concentration: Dry the combined organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone** as a white solid. A yield of approximately 88% can be expected.

[5]

Causality Behind Experimental Choices:

- Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing significant side reactions.
- Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide and promoting the S_N2 reaction.
- Workup Procedure: The aqueous workup is designed to remove the inorganic salts and unreacted phenol, while the purification by column chromatography separates the desired product from any remaining starting materials and byproducts.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**.

¹H NMR Spectroscopy:

The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule.

¹H NMR (600 MHz, CDCl₃) δ : 8.02 (d, J=12.0 Hz, 2H), 6.94-6.97 (m, 3H), 6.92 (d, J=6.0 Hz, 1H), 6.88-6.95 (m, 5H), 5.04-5.06 (m, 1H), 3.89 (d, J=6 Hz, 6H) ppm.[5]

Anticipated ¹³C NMR, IR, and Mass Spectrometry Data:

While specific experimental data for ¹³C NMR, IR, and mass spectrometry of the target compound are not readily available in the searched literature, data from closely related analogs can provide expected values.

- ¹³C NMR: Expect signals in the aromatic region (110-160 ppm), a carbonyl signal (~195 ppm), and signals for the methoxy carbons (~55 ppm) and the methylene carbon (~70 ppm).
- Infrared (IR) Spectroscopy: Key vibrational modes would include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹, C-O-C stretching vibrations for the ether linkages, and aromatic C-H and C=C stretching bands.
- Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 272.10, corresponding to the molecular weight of the compound. Fragmentation patterns would likely

involve cleavage at the ether linkages and the carbonyl group.

Potential Applications and Future Directions

The structural motif of an α -aryloxy ketone is present in a variety of biologically active compounds. While specific biological activities for **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone** have not been extensively reported, related structures have shown promise in several therapeutic areas.

- **Antiviral Activity:** A series of aryloxy alkyl diketones have demonstrated in vitro activity against both DNA and RNA viruses, including herpesvirus.^[6] This suggests that the aryloxy ketone scaffold could be a valuable starting point for the development of novel antiviral agents.
- **General Bioactivity:** The α,β -unsaturated carbonyl functionality, a related structural feature, is known to be a tunable element in drug design, with activities ranging from Michael addition to radical scavenging.^[7] While the target molecule is not an α,β -unsaturated ketone, the reactivity of the carbonyl group is a key feature for potential biological interactions.

Future Research:

The lack of extensive biological data for this specific compound presents an opportunity for further investigation. Future research could focus on:

- Screening **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone** against a panel of viral and cancer cell lines to identify potential therapeutic applications.
- Synthesizing and evaluating a library of analogs with modifications to the aromatic rings to establish structure-activity relationships.
- Investigating the compound's potential as a scaffold for the development of inhibitors for specific enzyme targets.

Conclusion

This technical guide has provided a detailed overview of **2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone**, from its fundamental chemical identity to a robust synthesis

protocol and an exploration of its potential applications. The information presented herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating further exploration and innovation.

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